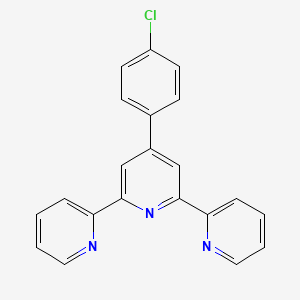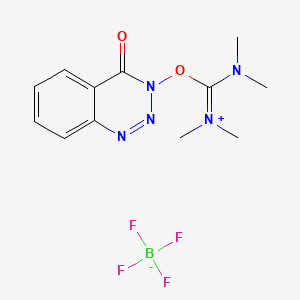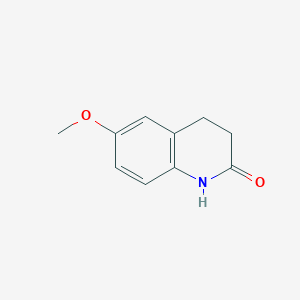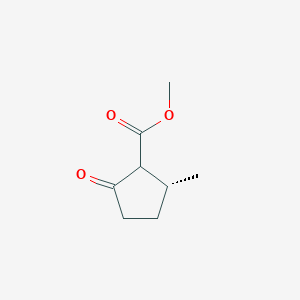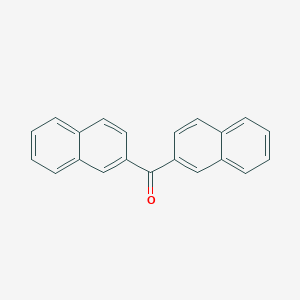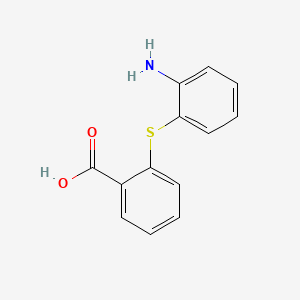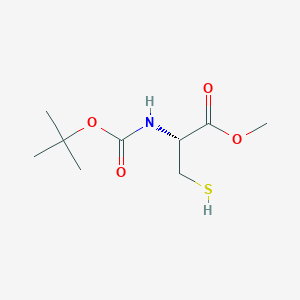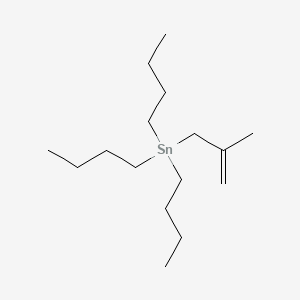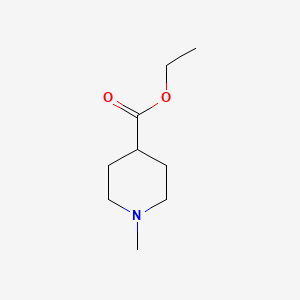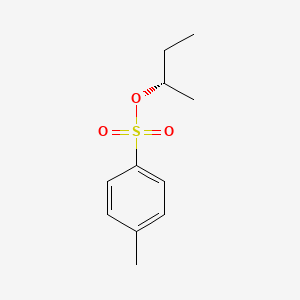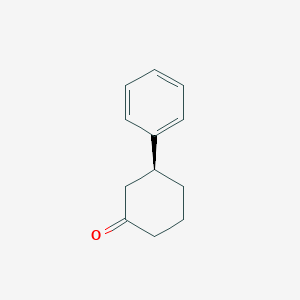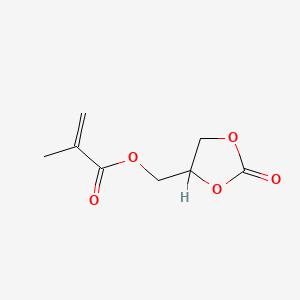
(S)-8-Hydroxy-2-dipropylaminotetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-Hydroxy-2-dipropylaminotetralin is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a tetralin derivative, characterized by the presence of a hydroxyl group and a dipropylamino group. Its unique structure allows it to interact with various biological targets, making it a valuable tool in pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Hydroxy-2-dipropylaminotetralin typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Dipropylamino Group: The dipropylamino group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dipropylamino moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (S)-8-Hydroxy-2-dipropylaminotetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ketone back to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dipropylamino group can undergo substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted tetralin derivatives.
科学研究应用
(S)-8-Hydroxy-2-dipropylaminotetralin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-8-Hydroxy-2-dipropylaminotetralin involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group allows it to form hydrogen bonds with target proteins, while the dipropylamino group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can modulate the activity of neurotransmitter receptors, influencing cellular signaling pathways and exerting various pharmacological effects.
相似化合物的比较
(S)-8-Hydroxy-2-dipropylaminotetralin can be compared with other tetralin derivatives and compounds with similar functional groups:
Similar Compounds: ®-8-Hydroxy-2-dipropylaminotetralin, 8-Hydroxy-2-dimethylaminotetralin, 8-Hydroxy-2-diethylaminotetralin.
Uniqueness: The specific configuration and functional groups of this compound confer unique properties, such as higher affinity for certain receptors and distinct pharmacokinetic profiles, making it particularly valuable in research and therapeutic applications.
属性
CAS 编号 |
80300-10-3 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3/t14-/m0/s1 |
InChI 键 |
ASXGJMSKWNBENU-AWEZNQCLSA-N |
SMILES |
CCCN(CCC)C1CCC2=CC=CC=C2C1 |
手性 SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O |
规范 SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


